2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol
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Overview
Description
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol is a compound of significant interest in the field of organic chemistry. It is known for its applications in the development of organic light-emitting diodes (OLEDs) due to its unique photophysical properties . The compound is characterized by the presence of a Schiff base, which is a functional group that contains a nitrogen atom connected to an aryl or alkyl group through a double bond.
Preparation Methods
The synthesis of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 2-bromo-4-fluoroaniline and salicylaldehyde . The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization. The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR and 1H-NMR .
Chemical Reactions Analysis
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol involves its ability to form stable complexes with metal ions. This property is attributed to the presence of the Schiff base, which can coordinate with metal ions through its nitrogen and oxygen atoms . The compound’s photophysical properties are influenced by the electronic transitions within the molecule, which are well understood through quantum mechanical calculations .
Comparison with Similar Compounds
2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol is unique due to its specific combination of bromine and fluorine substituents, which impart distinct electronic properties. Similar compounds include:
2-{(E)-[(4-bromo-2-fluorophenyl)imino]methyl}phenol: This compound has similar photophysical properties but differs in the position of the substituents.
2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol: This compound has a chlorine atom instead of bromine, which affects its reactivity and stability.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2-bromo-4-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-11-7-10(15)5-6-12(11)16-8-9-3-1-2-4-13(9)17/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOZQBSUUCSSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=C(C=C(C=C2)F)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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